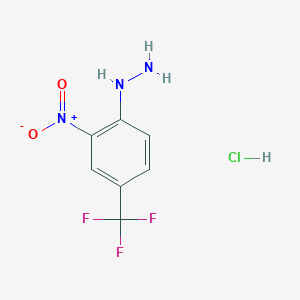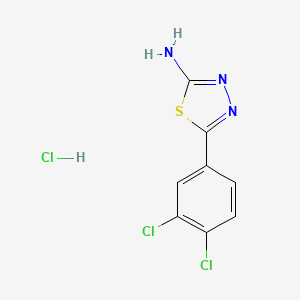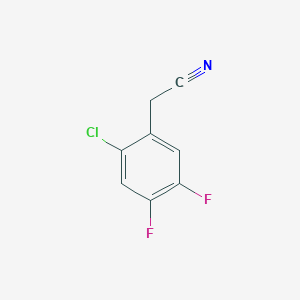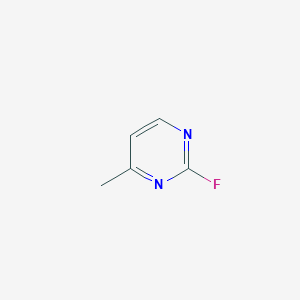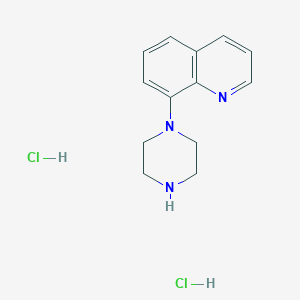
8-(Piperazin-1-yl)quinoline dihydrochloride
Vue d'ensemble
Description
“8-(Piperazin-1-yl)quinoline dihydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It is not intended for human or veterinary use . The product is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been the focus of recent research . For instance, quinoline-based photolabile protecting groups (PPGs) for cysteine have been shown to facilitate various ligation strategies, including iterative native chemical ligation (NCL) and expressed protein ligation (EPL)-desulfurization methods .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H15N3·2HCl . Its molecular weight is 286.20 . The SMILES string representation is C1(N2CCNCC2)=CC=NC3=CC=CC=C13.Cl.Cl .
Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 286.20 . The compound’s solubility in various solvents such as DMF, DMSO, Ethanol, and PBS (pH 7.2) has been reported .
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacological Profiles
8-(Piperazin-1-yl)quinoline dihydrochloride and its derivatives have been studied extensively in medicinal chemistry due to their diverse pharmacological profiles. These compounds, particularly the 7-chloro-4-(piperazin-1-yl)quinoline structure, have shown potential in a range of therapeutic areas. They have been explored for their antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer activities, as well as their roles as sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. This wide range of pharmacological activities highlights the potential of this compound derivatives in various therapeutic applications (El-Azzouny et al., 2020).
Antimicrobial Activity
The modifications of the quinoline structure, including the addition of a piperazine moiety, have been a focus in the development of new antimicrobial agents. These structural manipulations, notably by piperazine substitutions, have led to the enhancement of anti-Gram-negative activity and the introduction of anti-pseudomonal activity. The evolution of quinolone antibacterials from their anti-malarial origins to potent broad-spectrum antibiotics is a testament to the significance of structural modifications like those seen in this compound derivatives (Ball, 2003).
Corrosion Inhibition
Beyond pharmacological applications, this compound derivatives have also found utility in industrial applications, such as corrosion inhibition. Compounds based on 8-Hydroxyquinoline with piperazine modifications have demonstrated significant improvements in anti-corrosion properties of various metals in corrosive environments. This application underscores the versatility of this compound derivatives, extending their utility beyond biomedical research into materials science (El faydy et al., 2020).
Anticancer Activity
The synthesis and evaluation of certain indeno[1,2-c]quinoline derivatives, which are structurally related to this compound, have shown promising results in anticancer activity. These compounds were found to exhibit cytotoxic effects on various cancer cell lines, with some derivatives showing greater activity than camptothecin, a known anticancer agent. This highlights the potential of this compound derivatives in the development of new anticancer therapies (Tseng et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that quinoline compounds, which include 8-(piperazin-1-yl)quinoline dihydrochloride, are known to have a broad range of biological properties . For instance, some quinoline-containing compounds have been found to inhibit c-MET, a protein kinase involved in cellular processes such as cell growth and survival .
Mode of Action
For example, some quinoline derivatives inhibit the action of essential enzymes, causing disruptions in the normal functioning of cells .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the haem detoxification pathway in Plasmodium falciparum, a parasite responsible for malaria .
Result of Action
For instance, some quinoline derivatives have been found to cause disruptions in the normal functioning of cells by inhibiting the action of essential enzymes .
Analyse Biochimique
Biochemical Properties
Quinoline-based compounds are known to exhibit a wide range of biological and pharmaceutical activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Quinoline derivatives have been reported to exhibit antibacterial and antitubercular properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-(Piperazin-1-yl)quinoline dihydrochloride is not well-established. Quinoline derivatives are known to inhibit critical cellular processes, causing a rupture of two-spiral DNA . They can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes or cofactors . They can also influence metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
8-piperazin-1-ylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEHTPJZZGLOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


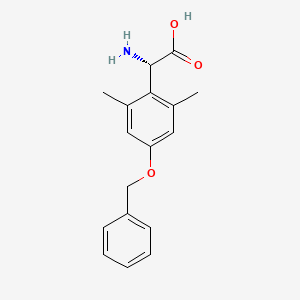
![2,3-Dimethyl-6-(pyridin-3-YL)imidazo[2,1-B]thiazole](/img/structure/B1644757.png)

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1644772.png)
![Decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B1644778.png)
